molecular formula C5H5NO3 B8583384 3-(Hydroxymethyl)-1H-pyrrole-2,5-dione CAS No. 61892-73-7

3-(Hydroxymethyl)-1H-pyrrole-2,5-dione

Cat. No. B8583384
CAS RN: 61892-73-7
M. Wt: 127.10 g/mol
InChI Key: APKSTKKPFBLQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Hydroxymethyl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C5H5NO3 and its molecular weight is 127.10 g/mol. The purity is usually 95%.
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properties

CAS RN

61892-73-7

Product Name

3-(Hydroxymethyl)-1H-pyrrole-2,5-dione

Molecular Formula

C5H5NO3

Molecular Weight

127.10 g/mol

IUPAC Name

3-(hydroxymethyl)pyrrole-2,5-dione

InChI

InChI=1S/C5H5NO3/c7-2-3-1-4(8)6-5(3)9/h1,7H,2H2,(H,6,8,9)

InChI Key

APKSTKKPFBLQBB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC1=O)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

24 Parts of maleimide (manufactured by Aldrich Corporation), 21 parts of 35% HCOH (manufactured by Wako Pure Chemical Industries, Ltd.) and 0.7 parts of a 5% aqueous NaOH solution are placed in a reactor and reacted at 40° C. for 2 hours. As a result, a white crystal of hydroxymethylmaleimide precipitates. This white crystal is filtered under reduced pressure and then dried at normal temperature under vacuum. The crude crystal of hydroxymethylmaleimide obtained in this manner is recrystallized from ethyl acetate to obtain 22 parts of hydroxymethylmaleimide.
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Synthesis routes and methods II

Procedure details

Maleimide (10 g, 0.103 mol) was added to 10 mL of a 37% solution of formaldehyde and 0.31 mL of a 5% solution of NaOH was added. Within 10 minutes all of the maleimide had dissolved and an exothermic reaction proceeded. The solution was stirred for 2 hours where white crystals were observed. The solution was placed in a freezer overnight and the resulting crystals filtered and washed with ice cold ethanol and diethyl ether. The white crystals were purified twice by sublimation. See P. O. Tawney, R. H. Snyder, R. P. Conger, K. A. Leibbrand, C. H. Stiteler, and A. R. Williams J. Org. Chem. 26, 15 (1961). m.p. 104-106° C. (9.77 g, 74.6%). 1H-NMR (Acetone-d6, δ, ppm): 4.96 (2H, —CH2—, s), 5.33 (1H, —OH, s), 6.93 (2H, —CH═CH—, s). 13C-NMR (Acetone-d6, δ, ppm): 60.9 (1C, —CH2—), 135.6 (2C, —CH═CH—), 173.1 (1C, —C═O).
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Synthesis routes and methods III

Procedure details

When maleimide (manufactured by Aldrich Chemical Co., Inc.) of 24 parts, 35% HCOH (manufactured by Wako Pure Chemical Industries, Ltd.) of 21 parts, and an aqueous 5% NaOH solution of 0.7 parts are mixed and reacted at 40° C. for 2 hours to precipitate hydroxymethylmaleimide in the form of a white crystal. The produced hydroxymethylmaleimide is filtered in reduced pressure and vacuum dried at room temperature. The crude crystal of hydroxymethylmaleimide obtained in such a manner is recrystallized in ethyl acetate to obtain hydroxymethylmaleimide of 22 parts.
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Synthesis routes and methods IV

Procedure details

A mixture of 24 parts of maleimide (manufactured by Aldrich), 21 parts of an aqueous 35 wt % formaldehyde solution (manufactured by Wako Pure Chemical Industries), and 0.7 part of an aqueous 5 wt % sodium hydroxide solution is allow to react at 40° C. for 2 hours, to give white crystalline hydroxymethyl maleimide. The crystals are filtered under reduced pressure and dried under reduced pressure at room temperature. The crude crystalline hydroxymethyl maleimide is recrystallized in ethyl acetate, to give 22 parts of hydroxymethyl maleimide.
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